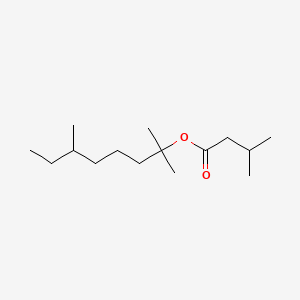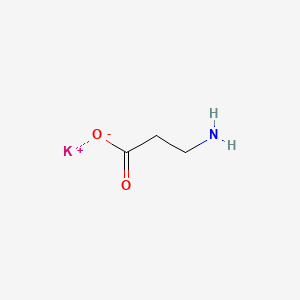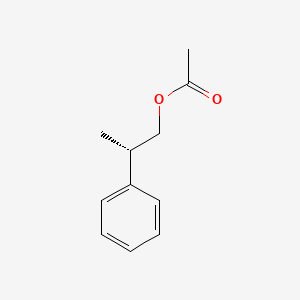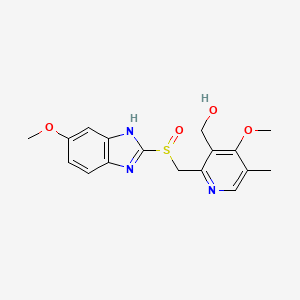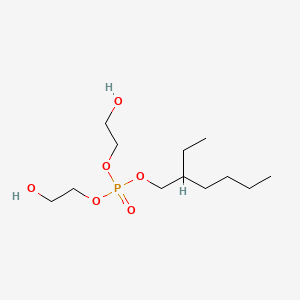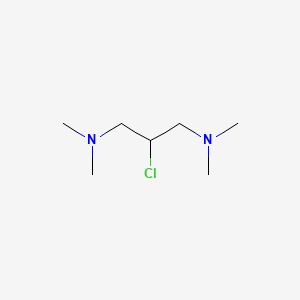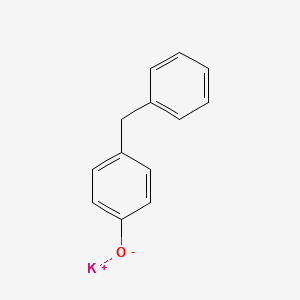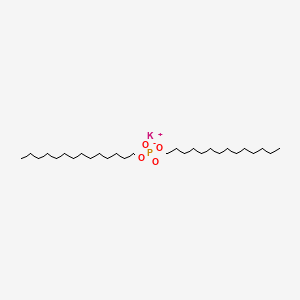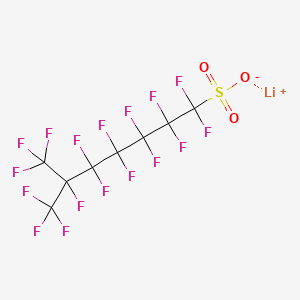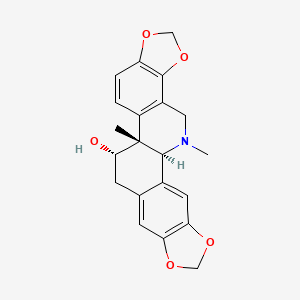
Chelidonine, 13-methyl-, (14beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocorynoline is a naturally occurring alkaloid found in various plant species, particularly in the Papaveraceae family. It is a member of the aporphine alkaloids, which are known for their diverse biological activities. Isocorynoline has been studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isocorynoline can be synthesized through several methods. One common approach involves the biogenetic route from protoberberine alkaloid, corysamine. This method includes multiple steps, such as cyclization and demethylation reactions .
Industrial Production Methods
Industrial production of isocorynoline typically involves extraction from natural sources, such as plants in the Papaveraceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity isocorynoline .
Análisis De Reacciones Químicas
Types of Reactions
Isocorynoline undergoes various chemical reactions, including:
Oxidation: Isocorynoline can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert isocorynoline to its dihydro derivatives.
Substitution: Isocorynoline can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisocorynoline and related compounds.
Substitution: Various substituted isocorynoline derivatives.
Aplicaciones Científicas De Investigación
Isocorynoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive products
Mecanismo De Acción
Isocorynoline exerts its effects through various molecular targets and pathways. It has been shown to inhibit the 5-HT2A receptor-mediated current response, which is involved in neurotransmission. Additionally, isocorynoline exhibits anti-cancer effects by inhibiting the epithelial-mesenchymal transition (EMT) in cancer cells, thereby preventing metastasis .
Comparación Con Compuestos Similares
Isocorynoline is unique among similar compounds due to its specific biological activities and molecular targets. Some similar compounds include:
Corydine: Another aporphine alkaloid with similar structural features but different biological activities.
Corytuberine: Shares structural similarities with isocorynoline but has distinct pharmacological properties.
Boldine: An alkaloid with antioxidant and anti-inflammatory properties, structurally related to isocorynoline.
Isocorynoline stands out due to its potent anti-cancer and neuroprotective effects, making it a valuable compound for further research and development.
Propiedades
Número CAS |
51151-82-7 |
|---|---|
Fórmula molecular |
C21H21NO5 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(1S,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol |
InChI |
InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20-,21-/m0/s1 |
Clave InChI |
IQUGPRHKZNCHGC-JBACZVJFSA-N |
SMILES isomérico |
C[C@]12[C@H](CC3=CC4=C(C=C3[C@@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O |
SMILES canónico |
CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


